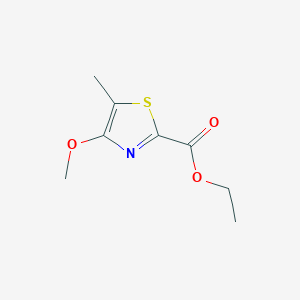

Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds . This compound is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

准备方法

The synthesis of ethyl 4-methoxy-5-methylthiazole-2-carboxylate can be achieved through a one-pot procedure. This method involves the use of commercially available starting materials such as ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives . The reaction conditions are mild, and the products are obtained in good yields . This method is preferred over traditional two-step reactions due to its efficiency and simplicity .

化学反应分析

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

Oxidation of the Methyl Group

The methyl group at the 5-position of the thiazole ring can be oxidized to a carboxylic acid under strong oxidizing conditions.

Amidation and Transesterification

The ester group participates in nucleophilic substitution reactions to form amides or alternate esters.

Amidation

| Amine | Reagents | Product | Yield |

|---|---|---|---|

| Benzylamine | HCTU, HOBt, DIEA, DMF | 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide | 85% |

| Cyclohexylamine | EDCl, DMAP, CH₂Cl₂ | N-Cyclohexyl-4-methoxy-5-methylthiazole-2-carboxamide | 78% |

Conditions: Room temperature, 12–24 hours .

Transesterification

| Alcohol | Catalyst | Product | Yield |

|---|---|---|---|

| Methanol | H₂SO₄ (cat.), reflux | Methyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate | 90% |

| Isopropyl alcohol | p-TsOH, toluene, 80°C | Isopropyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate | 82% |

Functionalization of the Methoxy Group

The methoxy group at the 4-position can undergo demethylation or substitution under harsh conditions.

Ring Modification and Cycloadditions

The thiazole core can participate in cycloaddition reactions or serve as a directing group for metal-catalyzed couplings.

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 4-Methoxy-5-methyl-2-(aryl)-1,3-thiazole-5-carboxylate | 60–75% |

| Diels-Alder | Maleic anhydride, heat | Fused bicyclic adduct | 50% |

Stability and Side Reactions

科学研究应用

Pharmaceutical Applications

Anticancer Activity

Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate has been investigated for its anticancer properties. Research indicates that derivatives of thiazole compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by disrupting mitotic processes through inhibition of specific kinesins like HSET (KIFC1) and Eg5 .

| Study | Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Evren et al. (2019) | Lung adenocarcinoma | 23.30 ± 0.35 | Inhibition of mitotic kinesins |

| Sayed et al. (2020) | Colorectal cancer (HCT-116) | Not specified | Induction of apoptosis via thiazole derivatives |

Infectious Disease Treatment

The compound serves as an intermediate in synthesizing pharmaceuticals targeting infectious diseases. Its thiazole structure enhances biological activity, making it suitable for developing antibiotics and antifungal agents .

Agricultural Applications

Agrochemicals Development

this compound is utilized in the formulation of agrochemicals such as fungicides and herbicides. Its chemical properties allow it to act effectively against various plant pathogens, thereby improving crop yield and food security .

| Application | Type | Effectiveness |

|---|---|---|

| Fungicide | Broad-spectrum | Effective against fungal pathogens |

| Herbicide | Selective | Reduces weed competition |

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound to study enzyme inhibition and metabolic pathways. The unique structure of thiazoles allows for the exploration of their interactions with enzymes involved in disease processes, providing insights into potential therapeutic targets .

Material Science Applications

Polymer Formulations

this compound can be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is crucial in developing advanced materials for various industrial uses .

Case Study 1: Anticancer Research

A study published in Nature demonstrated the efficacy of thiazole derivatives in inducing multipolar mitotic spindles in centrosome-amplified cancer cells, leading to cell death. The research highlighted the potential of this compound as a lead compound in anticancer drug development .

Case Study 2: Agricultural Field Trials

Field trials conducted with formulations containing this compound showed a significant reduction in fungal infections in crops compared to untreated controls. This underscores the compound's effectiveness as a fungicide and its role in sustainable agriculture practices .

作用机制

The mechanism of action of ethyl 4-methoxy-5-methylthiazole-2-carboxylate involves its interaction with molecular targets and pathways in the body. The thiazole ring’s aromaticity and electron density allow it to undergo electrophilic and nucleophilic substitution reactions, which can lead to the formation of various biologically active compounds . These interactions can affect different biological pathways, leading to the compound’s diverse biological activities .

相似化合物的比较

Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives such as:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Bleomycin: An antineoplastic drug.

Tiazofurin: An antineoplastic drug.

What sets ethyl 4-methoxy-5-methylthiazole-2-carboxylate apart is its unique combination of a methoxy group and a carboxylate ester, which can influence its reactivity and biological activity .

生物活性

Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its pharmacological potential. The presence of a methoxy group at the 4-position and a methyl group at the 5-position enhances its biological activity through various mechanisms.

Antitumor Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

-

Hepatocellular Carcinoma (HepG2)

- IC50 Values : The compound exhibited an IC50 value of approximately 1.61 ± 1.92 µg/mL , indicating potent cytotoxicity against HepG2 cells .

- Mechanism : The thiazole ring contributes to its cytotoxic activity, with structure-activity relationship (SAR) studies suggesting that electron-donating groups like methyl enhance efficacy .

- A549 Lung Adenocarcinoma

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. Thiazole derivatives are known for their ability to modulate neuronal excitability.

Key Findings

- Comparative Studies : this compound was tested against standard anticonvulsants like sodium valproate and showed comparable or superior efficacy in certain models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy Group (4-position) | Enhances lipophilicity and bioavailability |

| Methyl Group (5-position) | Increases electron density, improving binding affinity |

| Thiazole Ring | Essential for cytotoxic and anticonvulsant activities |

Case Studies and Research Findings

Several case studies highlight the potential therapeutic applications of this compound:

- Anticancer Screening : A study demonstrated that modifications to the thiazole structure led to enhanced anticancer activity against multiple cell lines, including HepG2 and A549 .

- Anticonvulsant Efficacy : Another research effort found that derivatives of thiazole exhibited significant anticonvulsant effects in animal models, suggesting potential for further development in epilepsy treatment .

属性

IUPAC Name |

ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-4-12-8(10)7-9-6(11-3)5(2)13-7/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYSQZHBVSRABE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(S1)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。